molecular formula C6H10ClNS B12503208 1-(Thiophen-3-yl)ethanamine hydrochloride

1-(Thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B12503208
M. Wt: 163.67 g/mol
InChI Key: ZCIQRLOIHVITNV-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethanamine hydrochloride can be synthesized through several methods. One common route involves the reaction of thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime. Finally, reduction of this oxime yields 2-thiopheneethylamine, which can be converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thiophen-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new materials and pharmaceuticals .

Properties

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

1-thiophen-3-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H

InChI Key

ZCIQRLOIHVITNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1)N.Cl

Origin of Product

United States

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